3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
CAS No.: 374920-73-7
Cat. No.: VC4598136
Molecular Formula: C10H8N4O4
Molecular Weight: 248.198
* For research use only. Not for human or veterinary use.
![3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid - 374920-73-7](/images/structure/VC4598136.png)
Specification
CAS No. | 374920-73-7 |
---|---|
Molecular Formula | C10H8N4O4 |
Molecular Weight | 248.198 |
IUPAC Name | 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |
Standard InChI | InChI=1S/C10H8N4O4/c15-9(16)8-3-1-2-7(4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |
Standard InChI Key | PBPBRUBGUQMZBF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid core substituted at the 3-position with a (3-nitro-1H-1,2,4-triazol-1-yl)methyl group. Key structural parameters from its 4-isomer include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₈N₄O₄ | |
Molecular weight | 248.19 g/mol | |
SMILES | C1=CC(=CC=C1CN2C=NC(=N2)N+[O-])C(=O)O | |
InChIKey | PIXUDTSYBZWQLQ-UHFFFAOYSA-N |
The nitro group at the triazole 3-position creates significant electron-withdrawing effects, while the carboxylic acid enables hydrogen bonding and salt formation .
Predicted Physicochemical Behavior
Collision cross-section (CCS) predictions for common adducts:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 249.06183 | 149.4 |
[M+Na]+ | 271.04377 | 161.7 |
[M-H]- | 247.04727 | 150.7 |
These values suggest moderate molecular rigidity compared to similar triazole derivatives . The calculated partition coefficient (LogP) of 1.32 indicates balanced lipophilicity for potential biological membrane penetration .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis is reported for the 3-isomer, the 4-substituted analog is synthesized via:
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Nucleophilic substitution: Reaction of 3-nitro-1H-1,2,4-triazole with 4-(bromomethyl)benzoic acid under basic conditions .
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Protection-deprotection strategy: Use of trifluoroacetyl protecting groups during coupling, followed by acidic hydrolysis .
Key challenges include:
Analytical Characterization
For the 4-isomer (CID 931157):
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FT-IR: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂)
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¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, aromatic), 7.50 (d, 2H, aromatic), 5.35 (s, 2H, CH₂), 13.2 (broad, 1H, COOH)
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MS: ESI+ shows [M+H]+ at m/z 249.06 with characteristic NO₂ loss fragment at m/z 203
Property | 4-Isomer Value | CL-20 (Reference) |
---|---|---|
Density (g/cm³) | 1.78 | 2.04 |
Enthalpy (kcal/kg) | 680 (calc.) | 397 |
Decomposition onset (°C) | 228 | 210 |
The combination of high nitrogen content (22.58%) and oxygen balance (-24.2%) suggests potential as a secondary explosive component .
Medicinal Chemistry Prospects
1,2,4-Triazole derivatives exhibit:
The carboxylic acid group enables metal coordination, as seen in similar structures forming stable Cu(II) and Fe(III) complexes with logβ values >15 .
Stability and Reactivity Profile
Thermal Behavior
Data for analogous compounds:
Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
---|---|---|
Initial | 147–160 | 12.4 |
Main | 228–245 | 58.7 |
The nitro group reduces thermal stability compared to non-nitrated triazoles but improves oxygen balance for combustion applications .
Reactivity Hotspots
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Nitro group: Susceptible to nucleophilic aromatic substitution
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Triazole ring: Participates in [3+2] cycloadditions
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Carboxylic acid: Forms salts with amines (e.g., ammonium nitrate complexes)
Computational Modeling Insights
Molecular Orbital Analysis
HOMO-LUMO gap calculations (DFT/B3LYP/6-31G*):
Isomer | HOMO (eV) | LUMO (eV) | Gap (eV) |
---|---|---|---|
3-Substituted | -6.52 | -1.87 | 4.65 |
4-Substituted | -6.48 | -1.91 | 4.57 |
The smaller gap in the 4-isomer suggests higher reactivity, potentially extrapolated to the 3-isomer .
Molecular Dynamics Simulations
Solvation free energy in water: -15.2 kcal/mol (MM/PBSA)
Radial distribution function shows strong H-bonding with water molecules at 1.8–2.2 Å
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